3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
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Overview
Description
3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is a chemical compound that features a benzamide core with a cyano group and a pyrrolidine ring substituted with an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions.
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a benzoyl chloride derivative with an amine.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, such as the reaction of a halogenated benzamide with a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core and the oxan-4-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and cyanides are frequently employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines and other reduced derivatives of the cyano group.
Substitution: Various substituted derivatives at the benzamide core and oxan-4-yl group.
Scientific Research Applications
3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound is employed in chemical biology to study its interactions with biomolecules and its role in various biochemical pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide: shares similarities with other benzamide derivatives, such as N-(3-cyanophenyl)-N’-[1-(oxan-4-yl)pyrrolidin-3-yl]urea and N-(3-cyanophenyl)-N’-[1-(oxan-4-yl)pyrrolidin-3-yl]thiourea.
Uniqueness
Structural Features: The presence of the oxan-4-yl group and the cyano group in the same molecule provides unique chemical properties and reactivity.
Biological Activity: The specific combination of functional groups in this compound may result in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
3-cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c18-11-13-2-1-3-14(10-13)17(21)19-15-4-7-20(12-15)16-5-8-22-9-6-16/h1-3,10,15-16H,4-9,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYDSRMBLRCTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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